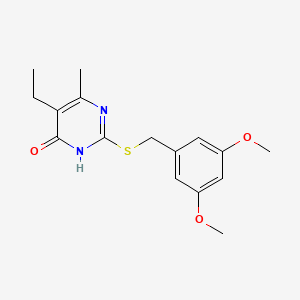

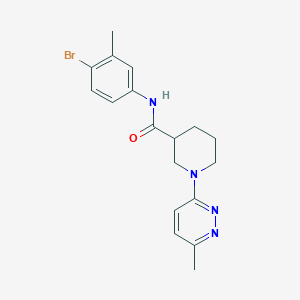

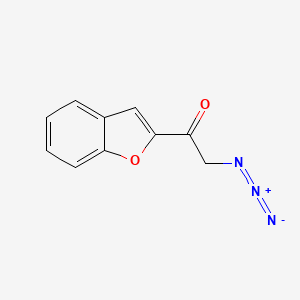

N-(5-chloro-2-methoxyphenyl)-2-(1-methylindol-3-yl)sulfanylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(5-chloro-2-methoxyphenyl)-2-(1-methylindol-3-yl)sulfanylacetamide" is a derivative of acetamide with potential biological activity. It is part of a broader class of compounds that have been synthesized and studied for their pharmacological properties, including antimicrobial and enzyme inhibition activities. The compound features a sulfanyl acetamide moiety linked to a chloro-methoxyphenyl group and a methylindolyl group, which may contribute to its biological activity.

Synthesis Analysis

The synthesis of related sulfanyl acetamide compounds involves multiple steps, starting from various aromatic organic acids or other precursors. For instance, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides includes esterification, treatment with hydrazine hydrate, ring closure, and final substitution with electrophiles . Similarly, the synthesis of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide involves converting aromatic acids to esters, hydrazides, 1,3,4-oxadiazole-2-thiols, and final stirring with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide . These methods highlight the complexity and multi-step nature of synthesizing such compounds.

Molecular Structure Analysis

The molecular structure of sulfanyl acetamides is confirmed using various spectroscopic techniques, including IR, 1H-NMR, and mass spectrometry. The conformational studies of related compounds, such as 2-chloro-N-[2-(methylsulfanyl)phenyl]-acetamides, have been conducted using dipole moment measurements and quantum chemical calculations, revealing the existence of preferred conformers . The vibrational spectroscopic signatures of similar molecules have been characterized using Raman and Fourier transform infrared spectroscopy, supported by ab initio calculations .

Chemical Reactions Analysis

The chemical reactivity of sulfanyl acetamides is not explicitly detailed in the provided papers. However, the synthesis process itself involves several chemical reactions, including esterification, hydrazinolysis, cyclization, and nucleophilic substitution, which are fundamental to constructing the oxadiazole ring and attaching various substituents to the core structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfanyl acetamides are inferred from their synthesis and structural characterization. The compounds exhibit varying degrees of polarity and preferred conformations, which can influence their solubility and interaction with biological targets . The vibrational spectroscopy studies provide insights into the electronic structure and possible intermolecular interactions within the crystal structure of these compounds . The antimicrobial and hemolytic activities of related compounds suggest that they interact with biological membranes and enzymes, which is indicative of their lipophilicity and potential as drug candidates .

Applications De Recherche Scientifique

Glutaminase Inhibition for Cancer Therapy

Research has shown that analogs related to bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a compound structurally similar to N-(5-chloro-2-methoxyphenyl)-2-(1-methylindol-3-yl)sulfanylacetamide, demonstrate potent inhibition of kidney-type glutaminase (GLS). These compounds, including truncated analogs of BPTES, retain inhibitory potency while presenting improved aqueous solubility, suggesting their utility in cancer therapy through the attenuation of tumor cell growth in vitro and in mouse xenograft models (Shukla et al., 2012).

Environmental Impact and Herbicide Metabolism

Investigations into the metabolism of chloroacetamide herbicides, which share a functional group with N-(5-chloro-2-methoxyphenyl)-2-(1-methylindol-3-yl)sulfanylacetamide, have shed light on their environmental fate and potential risks. Studies involving human and rat liver microsomes reveal species-specific differences in the metabolic pathways of these compounds, with implications for their environmental persistence and toxicity (Coleman et al., 2000).

Synthetic Methodologies for Chemical Compounds

The development of synthetic routes to produce N-methoxy-N-methylamides, including methods that might be applicable to synthesizing compounds like N-(5-chloro-2-methoxyphenyl)-2-(1-methylindol-3-yl)sulfanylacetamide, represents a significant area of chemical research. These methodologies enable the preparation of compounds with potential applications in various domains, including pharmaceuticals and agrochemicals (Beney, Boumendjel, & Mariotte, 1998).

Anticancer Properties of Hybrid Molecules

The pharmacophore hybridization approach has been employed to design drug-like small molecules with anticancer properties, such as those combining features of pyrazoline, thiadiazole, and dichloroacetic acid moieties. These strategies highlight the potential therapeutic applications of complex molecules related to N-(5-chloro-2-methoxyphenyl)-2-(1-methylindol-3-yl)sulfanylacetamide, showcasing their efficacy in preclinical cancer models (Yushyn, Holota, & Lesyk, 2022).

Propriétés

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2-(1-methylindol-3-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O2S/c1-21-10-17(13-5-3-4-6-15(13)21)24-11-18(22)20-14-9-12(19)7-8-16(14)23-2/h3-10H,11H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRTCDQBCQDDGRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)SCC(=O)NC3=C(C=CC(=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

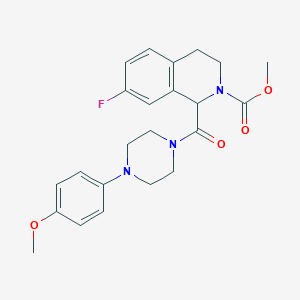

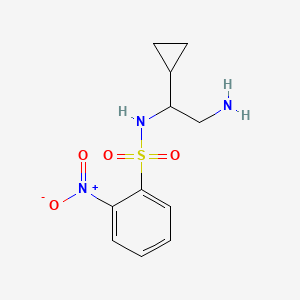

![5-((3-Chlorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2525910.png)

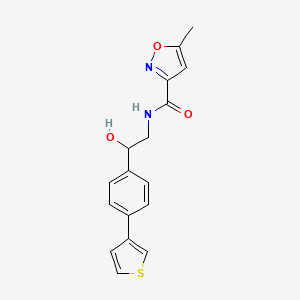

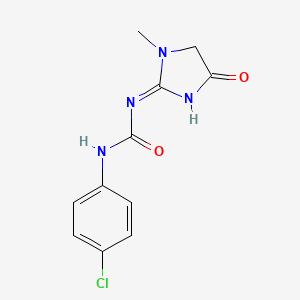

![5-ethyl-3-oxo-N,2-diphenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2525918.png)

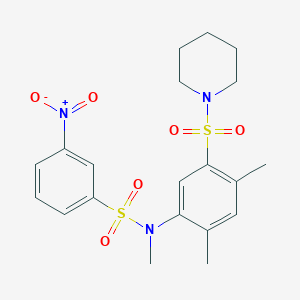

![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2525920.png)

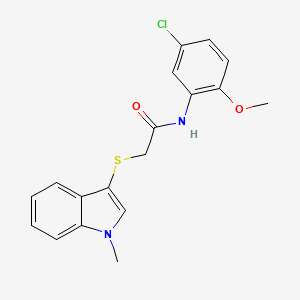

![1-{2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone](/img/structure/B2525924.png)